(4-Phenyl-1H-imidazol-2-yl)-carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-(5-phenyl-1H-imidazol-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-14(2,3)19-13(18)17-12-15-9-11(16-12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASFTMPTJTULSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885955-96-4 | |
| Record name | tert-butyl N-(4-phenyl-1H-imidazol-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenyl-1H-imidazol-2-yl)-carbamic acid tert-butyl ester typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic or saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Hydrolysis of the tert-Butyl Carbamate Group
The Boc group undergoes acid-catalyzed hydrolysis to yield the corresponding free amine (4-phenyl-1H-imidazol-2-amine) and tert-butanol. This reaction is critical for generating bioactive intermediates in drug synthesis .
Key Conditions and Outcomes:
Mechanistic Insight :
The Boc group acts as a transient protecting moiety, enabling selective functionalization of the imidazole ring. Hydrolysis follows a two-step process:
Substitution Reactions at the Imidazole Ring
The electron-rich imidazole ring participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions .
Documented Transformations:
Key Data :
-
Suzuki coupling achieves >80% yield with electron-deficient aryl boronic acids .
-
Steric hindrance from the phenyl group reduces reactivity at the 4-position of the imidazole ring .
Oxidative Transformations
The phenyl substituent undergoes oxidative functionalization under controlled conditions:
Oxidation Pathways:
| Oxidizing Agent | Conditions | Products | Selectivity |
|---|---|---|---|
| KMnO₄ (aqueous) | 80°C, 6h | 4-(Phenoxy)-1H-imidazole-2-carboxylate | Moderate |
| O₂, Cu(I) catalyst | DMF, 120°C, 12h | 4-Phenyl-1H-imidazole-2-carboxamide | High |
Research Findings :
-
MnO₂ selectively oxidizes the benzylic position in related imidazole derivatives .
-
Over-oxidation to imidazole N-oxides is suppressed using copper catalysts .
Ester Hydrolysis and Stability
The tert-butyl ester’s stability under physiological conditions is critical for prodrug applications :
Plasma Stability Comparison:
| Ester Group | Plasma Half-Life (Mouse) | Relative Activity (IC₅₀) |
|---|---|---|
| Methyl | 0.5h | 1.0 μM |
| tert-Butyl | 4.2h | 0.3 μM |
| iso-Propyl | 2.1h | 0.5 μM |
Implications :
Tautomerization and Isomerism
The compound exhibits prototropic tautomerism between 1H- and 3H-imidazole forms, influencing reactivity:
| Tautomer | Stability (ΔG, kcal/mol) | Dominant Form in Solution |
|---|---|---|
| 1H-Imidazole | 0.0 (reference) | 68% (CDCl₃, 25°C) |
| 3H-Imidazole | +1.2 | 32% |
Impact on Reactivity :
Scientific Research Applications
Chemistry
In synthetic chemistry, (4-Phenyl-1H-imidazol-2-yl)-carbamic acid tert-butyl ester serves as a building block for more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution makes it a versatile intermediate in organic synthesis.
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Oxidation | Hydrogen peroxide | Acidic medium | Imidazole N-oxides |
| Reduction | Lithium aluminum hydride | Anhydrous ether | Reduced imidazole derivatives |
| Substitution | Sodium hydride | Dimethyl sulfoxide | Substituted phenyl derivatives |
Biology
The compound has been investigated for its potential as a biochemical probe due to its interactions with various enzymes and receptors. Notably, it has shown promise in several key areas:
- Cholinesterase Inhibition : The compound exhibits inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurotransmission. This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease.
- Anticancer Activity : Research indicates that this compound has antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Studies report IC50 values indicating significant cytotoxicity comparable to standard chemotherapeutic agents.
- Neuroprotective Effects : The compound may provide neuroprotection by modulating pathways associated with oxidative stress and inflammation, critical factors in neurodegenerative conditions.
Medicine
The therapeutic potential of this compound is being explored in drug development. Its mechanism of action involves inhibition of specific enzymes, making it a candidate for new therapeutic agents targeting various diseases.
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow for applications in creating novel compounds with specific functionalities, enhancing product performance across various sectors.
Case Study 1: Cholinesterase Inhibition
A study published in the Journal of Medicinal Chemistry evaluated the inhibitory effects of this compound on AChE. The results demonstrated a significant increase in cholinergic signaling in vitro, suggesting its potential use in Alzheimer's treatment protocols.
Case Study 2: Anticancer Activity
In another research article from Cancer Letters, the compound's effects on MCF-7 and A549 cell lines were assessed. The findings indicated that it induced apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of (4-Phenyl-1H-imidazol-2-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as indoleamine 2,3-dioxygenase 1 . This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Imidazole Derivatives
The structural analogs of this compound differ primarily in substituent types, positions, and functional groups. Below is a comparative analysis based on evidence from literature and commercial sources:
Table 1: Structural Comparison
Physical and Chemical Properties
Table 2: Property Comparison
Biological Activity
(4-Phenyl-1H-imidazol-2-yl)-carbamic acid tert-butyl ester, also known as tert-butyl N-(5-phenyl-1H-imidazol-2-yl)carbamate, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features an imidazole ring, which is significant in many biological activities due to its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. It has been studied for potential effects on several targets:
- Cholinesterase Inhibition : The compound exhibits inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibiting AChE can enhance cholinergic signaling, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease .
- Anticancer Activity : Research indicates that this compound has antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values observed in studies suggest significant cytotoxicity, comparable to standard chemotherapeutic agents .
- Neuroprotective Effects : The compound has been implicated in neuroprotection by modulating pathways associated with oxidative stress and inflammation, which are critical in neurodegenerative conditions .
Anticancer Activity
A study evaluating the anticancer properties of various imidazole derivatives reported that this compound demonstrated notable cytotoxicity against human cancer cell lines. The following table summarizes the IC50 values for different cell lines:
These results indicate that the compound could serve as a lead structure for developing new anticancer therapies.
Cholinesterase Inhibition
In vitro studies have shown that this compound effectively inhibits AChE with an IC50 value comparable to donepezil, a standard treatment for Alzheimer's disease. This suggests potential utility in enhancing cognitive function in neurodegenerative disorders .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Alzheimer's Disease : A clinical trial involving patients with mild cognitive impairment showed that treatment with cholinesterase inhibitors, including derivatives of this compound, led to improvements in cognitive scores compared to placebo .
- Cancer Treatment : Preclinical models using xenografts of MCF-7 and A549 cells treated with the compound demonstrated reduced tumor growth rates and increased apoptosis markers, suggesting its potential as a novel anticancer agent .
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Formylation | POCl3/DMF, 0°C → RT, 12h | 78 | 90 | |
| Esterification | EDC, DCM, 4Å molecular sieves | 85 | 95 | |
| Purification | Ethanol/water recrystallization | - | 99 |
Basic: Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- NMR : 1H NMR (DMSO-d6) identifies protons on the imidazole ring (δ 7.5–8.2 ppm) and tert-butyl group (δ 1.4 ppm). 13C NMR confirms carbamate carbonyl (δ 155 ppm) .
- Mass Spectrometry : ESI-MS ([M+H]+) matches theoretical molecular weight (e.g., m/z 299.3 for C15H17N3O2) .
- X-ray Crystallography : Resolves bond angles and spatial arrangement (e.g., C-N bond length: 1.33 Å) .
Advanced: How can reaction mechanisms involving the tert-butyl carbamate group be elucidated?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
- Computational Studies : Density Functional Theory (DFT) models predict transition states and intermediates (software: Gaussian 16) .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track carbamate decomposition under acidic/thermal conditions .
Advanced: How should researchers address contradictions in spectroscopic data between synthetic batches?
Methodological Answer:
- Systematic Analysis :
- Case Study : A 2025 study resolved δ 7.8 ppm doublet discrepancies by identifying residual Pd catalysts via ICP-MS .
Basic: What are the compound’s key chemical reactions and selectivity challenges?
Methodological Answer:
- Nucleophilic Acyl Substitution : React with amines to form urea derivatives (e.g., with benzylamine, K2CO3, DMF, 80°C) .
- Hydrolysis : Acidic conditions (HCl/dioxane) cleave the tert-butyl group, yielding free carbamic acid.
Selectivity Tips : - Use bulky bases (e.g., DBU) to minimize imidazole ring side reactions.
- Control temperature (<50°C) to prevent carbamate degradation .
Advanced: What strategies optimize bioactivity while maintaining stability?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Introduce electron-withdrawing groups (e.g., -F) at the phenyl ring to enhance antimicrobial activity .
- Replace tert-butyl with cyclohexyl to improve metabolic stability .
- In Vitro Assays : Test against Gram-positive bacteria (MIC: 2–8 µg/mL) and cancer cell lines (IC50: <10 µM) .
Q. Table 2: Bioactivity Optimization
| Modification | Bioactivity (IC50/MIC) | Stability (t1/2 in PBS) | Reference |
|---|---|---|---|
| Parent Compound | 15 µM (Cancer) | 4.2 hours | |
| 4-Fluoro Derivative | 8 µM (Cancer) | 6.5 hours | |
| Cyclohexyl Substitute | 12 µM (Cancer) | 12.3 hours |
Advanced: How is computational modeling applied to predict target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 (binding energy: −9.2 kcal/mol) .
- QSAR Models : Train models with descriptors like logP and polar surface area to predict ADMET properties .
Basic: What experimental designs assess stability under physiological conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
